molecular formula C19H13ClFNO3S B2608722 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate CAS No. 331460-70-9

4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate

Cat. No. B2608722
CAS RN: 331460-70-9
M. Wt: 389.83
InChI Key: JXBAYYCRCVXIKD-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonate ester derivative of 4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzoate, which is a well-known inhibitor of protein tyrosine phosphatases.

Scientific Research Applications

Metal Complexes and Antibacterial Activity

The Schiff base ligand and its metal (II) complexes have been studied for their bactericidal activity against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (e.g., Bacillus subtilis, Staphylococcus typhi) bacteria. The high affinity of Schiff bases for transition metal ions is utilized in the preparation of solid complexes .

properties

IUPAC Name

[4-[(4-fluorophenyl)iminomethyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO3S/c20-15-3-11-19(12-4-15)26(23,24)25-18-9-1-14(2-10-18)13-22-17-7-5-16(21)6-8-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBAYYCRCVXIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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